Product packaging for 2-(2-Bromoethyl)spiro[3.3]heptane(Cat. No.:CAS No. 2137790-92-0)

2-(2-Bromoethyl)spiro[3.3]heptane

Cat. No.: B2811793
CAS No.: 2137790-92-0
M. Wt: 203.123
InChI Key: UJOQCTVKBNHGKS-UHFFFAOYSA-N
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Description

Overview of Strained Spirocyclic Architectures in Contemporary Organic Chemistry

Strained spirocyclic systems, particularly those containing small rings like cyclobutane (B1203170), are captivating to organic chemists due to the synthetic possibilities arising from their inherent ring strain. nih.gov The forced orthogonal orientation of the two rings in spirocycles creates a rigid scaffold that can be functionalized to explore new chemical space. rsc.org This rigidity and defined vectoral presentation of substituents are advantageous in designing molecules with specific biological targets. researchgate.net The development of synthetic routes to these strained systems, such as spiro[3.3]heptanes, is an active area of research. diva-portal.org

Rationale for Investigating Spiro[3.3]heptane Scaffolds as Rigid Molecular Platforms

The spiro[3.3]heptane core, which consists of two cyclobutane rings sharing a central carbon, is a particularly interesting scaffold. wikipedia.org It has been identified as a saturated bioisostere for benzene (B151609), meaning it can mimic the spatial arrangement of substituents on a benzene ring while having different electronic and physical properties. researchgate.netnih.gov This has led to its incorporation into drug candidates to improve properties like selectivity and reduce off-target effects. rsc.org The rigid nature of the spiro[3.3]heptane framework provides a predictable platform for the spatial arrangement of functional groups, a desirable feature in rational drug design. researchgate.net

Specific Context of 2-(2-Bromoethyl)spiro[3.3]heptane within Complex Molecular Construction

The introduction of a 2-bromoethyl functionality onto the spiro[3.3]heptane scaffold, creating this compound, provides a versatile handle for further synthetic transformations. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This allows for the attachment of a wide variety of other functional groups and molecular fragments.

Furthermore, the C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nih.govrwth-aachen.de This enables the connection of the spiro[3.3]heptane unit to aryl or other organic moieties, facilitating the construction of complex molecules. The presence of both the rigid spirocyclic core and the reactive bromoethyl side chain makes this compound a valuable building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Scope and Objectives of Academic Research on this compound

Academic research focused on this compound and related structures aims to:

Develop efficient and scalable synthetic routes to this and other functionalized spiro[3.3]heptane derivatives. diva-portal.orgnih.gov

Explore the reactivity of the bromoethyl group in various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. acs.orgmdpi.com

Investigate the physical and chemical properties of molecules containing the 2-ethylspiro[3.3]heptane motif.

Utilize this building block in the synthesis of complex target molecules, including potential drug candidates and novel materials. researchgate.net

The overarching goal is to expand the synthetic toolbox available to organic chemists and to leverage the unique structural features of the spiro[3.3]heptane scaffold to create new and valuable chemical entities.

Data Tables

Table 1: Physicochemical Properties of Spiro[3.3]heptane Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (predicted)
2-Bromospiro[3.3]heptaneC₇H₁₁Br175.073.1
2-(Bromomethyl)spiro[3.3]heptaneC₈H₁₃Br188.023.2
2-(Bromomethyl)-2-(prop-2-en-1-yl)spiro[3.3]heptaneC₁₁H₁₇Br229.16
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptaneC₉H₁₂BrF₃256.014.2

Data sourced from PubChem and Chemsrc. nih.govchemsrc.comuni.luuni.lu

Strategies for Spiro[3.3]heptane Core Construction

The construction of the spiro[3.3]heptane skeleton can be accomplished through several distinct synthetic strategies, each with its own advantages regarding starting material availability, scalability, and substitution pattern control.

[2+2] cycloaddition reactions represent a powerful method for forming four-membered rings. In the context of spiro[3.3]heptane synthesis, this approach often involves the reaction of a ketene (B1206846) or keteniminium species with an appropriate alkene.

Ketene-Olefin Cycloadditions: One established route involves the [2+2] cycloaddition of dichloroketene (B1203229) with a methylenecyclobutane (B73084) derivative. nih.gov The resulting cyclobutanone (B123998) can then be further elaborated. A thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate (Graf isocyanate) has also been employed to generate spirocyclic β-lactams, which can be reduced to yield the corresponding azaspiro[3.3]heptanes, demonstrating the utility of this approach for core construction. researchgate.net

Keteneiminium Salt Reactions: The reaction between keteneiminium salts, generated in situ from N,N-dimethylamides of carboxylic acids, and various alkenes provides an efficient pathway to substituted spiro[3.3]heptanones. researchgate.netchemrxiv.org This method is notable for its compatibility with a range of functional groups, including halogens and protected amines. chemrxiv.org

A highly effective and scalable strategy for building the spiro[3.3]heptane core relies on a double alkylation or substitution process. This method typically begins with a pre-formed cyclobutane ring bearing two leaving groups at a single carbon atom.

A common precursor is a 1,1-bis(halomethyl)cyclobutane derivative. researchgate.netchemrxiv.org The construction of the second cyclobutane ring is achieved via intermolecular cyclization with a C1-nucleophile, such as diethyl malonate or p-toluenesulfonylmethyl isocyanide (TosMIC). researchgate.netchemrxiv.orgresearchgate.net For example, a key building block like 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane can be prepared on a large scale and subsequently cyclized using diethyl malonate, followed by saponification and thermal decarboxylation to yield the spiro[3.3]heptane core. chemrxiv.org This approach has been successfully used to produce a wide array of functionalized spiro[3.3]heptane building blocks on gram to multi-kilogram scales. researchgate.netresearchgate.net

Starting Material PrecursorReagent for CyclizationIntermediateFinal Core ProductScale
1,1-Bis(bromomethyl)cyclobutane (B2691830)Diethyl malonateSpiro[3.3]heptane-2,2-dicarboxylateSpiro[3.3]heptane-2-carboxylic acidUp to 120 g researchgate.netchemrxiv.org
1,1-Bis(bromomethyl)cyclobutaneTosMIC (p-Toluenesulfonylmethyl isocyanide)Spiro[3.3]heptane derivativeFunctionalized Spiro[3.3]heptaneUp to 120 g researchgate.netchemrxiv.org

Rearrangement reactions that leverage strain release provide another elegant avenue to the spiro[3.3]heptane framework. These methods often construct the strained bicyclic system by expanding a smaller ring.

Semipinacol Rearrangements: A novel approach involves the reaction of 1-sulfonylbicyclobutanes with 1-sulfonylcyclopropanols. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid to directly afford a substituted spiro[3.3]heptan-1-one. nih.govnih.gov This process is highly efficient and can be performed in a telescopic manner, providing a streamlined synthesis of the core structure. nih.gov

Meinwald Oxirane Rearrangement: The Meinwald rearrangement of a spirocyclic oxirane can be used to construct the spiro[3.3]heptane core. nih.gov For instance, the rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative, formed via epoxidation of a corresponding cyclopropylidene, can lead to the formation of a 5-oxospiro[3.3]heptane structure. nih.gov This strategy highlights the use of strained precursors to access the target scaffold.

While not typically a direct method for forming the spiro[3.3]heptane system, cyclopropanation is a key step in synthesizing the necessary precursors for rearrangement-based strategies. The high ring strain of cyclopropanes makes them versatile intermediates for ring-expansion reactions.

For example, the synthesis of the tricyclic oxirane needed for the Meinwald rearrangement begins with the olefination of a keto ester to install a cyclopropylidene fragment, which is subsequently epoxidized. nih.gov Additionally, the synthesis of spiro[3.3]heptan-1-ones via semipinacol rearrangement relies on cyclopropanone (B1606653) equivalents as starting materials. nih.gov Therefore, cyclopropanation techniques, such as the Simmons-Smith reaction or modifications thereof, are instrumental in building the highly strained intermediates required for these sophisticated synthetic routes. thieme-connect.de

Installation and Functionalization of the Bromoethyl Moiety within Spiro[3.3]heptane Scaffolds

Once the spiro[3.3]heptane core is assembled, the focus shifts to introducing the 2-(2-bromoethyl) sidechain. This process invariably involves the chemical manipulation of a precursor functional group, such as a ketone, carboxylic acid, or alcohol, located at the C2 position of the spirocyclic frame. A common and logical precursor for the target compound is 2-(spiro[3.3]heptan-2-yl)ethan-1-ol. This alcohol can be prepared through standard transformations, such as the reduction of a spiro[3.3]heptane-2-acetic acid ester, which itself can be derived from a spiro[3.3]heptan-2-one. The final step is the conversion of the primary hydroxyl group of the ethanol (B145695) sidechain into a bromide.

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. Several reliable methods are available for this purpose, offering different advantages in terms of mildness, reagent availability, and functional group tolerance.

Appel Reaction: The Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), is a widely used method for converting alcohols to alkyl bromides under mild, neutral conditions. This reaction proceeds via a phosphonium (B103445) salt intermediate and is often high-yielding. The use of an Appel-type reaction has been documented in the synthesis of a 1,1-bis(bromomethyl)cyclobutane derivative from the corresponding diol, demonstrating its utility in related systems. chemrxiv.org

Phosphorus Tribromide (PBr₃): Treatment of a primary alcohol with phosphorus tribromide is a classic and effective method for bromination. The reaction typically proceeds readily, although it is conducted under acidic conditions, which requires consideration of other acid-sensitive functional groups within the molecule.

Other Brominating Agents: Other reagents, such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine, can also effect this transformation. The choice of reagent depends on the specific substrate and the desired reaction conditions.

Reagent SystemTypical ConditionsAdvantagesConsiderations
CBr₄ / PPh₃ (Appel Reaction)Anhydrous organic solvent (e.g., CH₂Cl₂)Mild, neutral conditions; high yieldsStoichiometric amounts of triphenylphosphine oxide byproduct are generated
PBr₃Neat or in a non-protic solvent (e.g., ether)Readily available, effectiveGenerates acidic byproducts (H₃PO₃)
NBS / PPh₃Anhydrous organic solvent (e.g., THF, CH₂Cl₂)Mild conditionsSimilar to Appel reaction in byproduct generation

An exploration of the synthetic routes toward the promising chemical scaffold, this compound, reveals a landscape rich with potential methodologies. While direct synthesis of this specific compound is not extensively documented in prominent literature, its structural components—a spiro[3.3]heptane core and a bromoethyl chain—are subjects of sophisticated synthetic strategies. This article delves into established and plausible methodologies for its construction, focusing on alkylation, multi-component reactions, late-stage functionalization, stereoselective synthesis, and scalable protocols, based on analogous and foundational chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15Br B2811793 2-(2-Bromoethyl)spiro[3.3]heptane CAS No. 2137790-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)spiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-5-2-8-6-9(7-8)3-1-4-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQCTVKBNHGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 2 2 Bromoethyl Spiro 3.3 Heptane Scaffolds

Reactivity of the Bromoethyl Group in the Context of the Spiro[3.3]heptane System

The bromoethyl group attached to the spiro[3.3]heptane scaffold serves as a versatile handle for a variety of chemical modifications. Its reactivity is influenced by the steric and electronic properties of the spirocyclic moiety.

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2, S(_N)2')

The primary alkyl bromide in 2-(2-bromoethyl)spiro[3.3]heptane is susceptible to nucleophilic substitution reactions. The mechanism of these reactions, whether S(_N)1 or S(_N)2, is dictated by the reaction conditions and the nature of the nucleophile.

S(_N)2 Reactions: As a primary alkyl halide, this compound is expected to readily undergo S(_N)2 reactions with a variety of nucleophiles. quora.com The steric bulk of the spiro[3.3]heptane group, while significant, is located at the (\beta)-position relative to the bromine atom and is not expected to completely hinder the backside attack required for an S(_N)2 mechanism. However, the strained nature of the spiro[3.3]heptane ring might influence the reaction rate compared to a less strained acyclic analogue. stackexchange.com With strong, non-bulky nucleophiles, the S(_N)2 pathway is generally favored over elimination. chemistrysteps.com

S(_N)1 Reactions: S(_N)1 reactions are generally disfavored for primary alkyl halides due to the instability of the resulting primary carbocation. quora.com Therefore, under typical conditions, this compound is unlikely to react via an S(_N)1 mechanism. However, under solvolysis conditions with a poor nucleophile and a polar protic solvent, or in the presence of a strong Lewis acid, the formation of a primary carbocation might be induced, potentially leading to S(_N)1 products or rearranged products. chemistrysteps.com

S(_N)2' Reactions: S(_N)2' reactions are not applicable to this compound as it lacks an adjacent double bond to the carbon bearing the leaving group.

A vendor, Vulcanchem, indicates that the bromoethyl group serves as a reactive handle for diverse transformations, including nucleophilic substitution. vulcanchem.com

Elimination Reactions Leading to Olefinic Spiro[3.3]heptane Derivatives

Elimination reactions of this compound can lead to the formation of 2-vinylspiro[3.3]heptane. The regioselectivity of this reaction is highly dependent on the base used.

E2 Reactions: With a strong, bulky base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), an E2 elimination is highly favored. studentdoctor.netorgosolver.com Due to the steric hindrance posed by the bulky base, the kinetically favored product is the less substituted alkene (Hofmann product), which in this case would be 2-vinylspiro[3.3]heptane. masterorganicchemistry.com The use of a strong, non-bulky base like sodium ethoxide would likely lead to a mixture of S(_N)2 and E2 products, with the substitution product often predominating for primary alkyl halides. chemistrysteps.com

E1 Reactions: Similar to S(_N)1 reactions, E1 reactions are generally not favored for primary alkyl halides due to the instability of the primary carbocation intermediate. ksu.edu.sa

The general principle of using bulky bases to promote the formation of less substituted alkenes via the E2 mechanism is a well-established concept in organic chemistry. orgosolver.commasterorganicchemistry.com

Organometallic Reactions (e.g., cross-coupling precursors for C-C bond formation)

The bromoethyl group in this compound can be converted into an organometallic reagent, which can then participate in various carbon-carbon bond-forming reactions.

Grignard Reagent Formation: Treatment of this compound with magnesium metal in an ether solvent would be expected to form the corresponding Grignard reagent, 2-(spiro[3.3]heptan-2-yl)ethylmagnesium bromide. wikipedia.orgsigmaaldrich.comlibretexts.org This Grignard reagent can then be used as a nucleophile in reactions with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org The formation of Grignard reagents is a standard method for converting alkyl halides into valuable synthetic intermediates. wikipedia.orgyoutube.com

Cross-Coupling Reactions: The bromoethyl moiety can also serve as a precursor for various transition-metal-catalyzed cross-coupling reactions. For instance, it could potentially undergo Suzuki, Stille, or Negishi coupling reactions after conversion to the corresponding organoboron, organotin, or organozinc derivative, respectively. These reactions are powerful tools for the construction of complex molecules. While no specific examples for this compound are available, the general reactivity of alkyl bromides in such transformations is well-documented.

Intramolecular Reactivity and Rearrangements Involving the Strained Spiro[3.3]heptane Core

The significant ring strain inherent in the spiro[3.3]heptane framework makes it susceptible to various intramolecular reactions and rearrangements, often leading to more stable carbocyclic systems. These reactions can be triggered by thermal, acidic, or catalytic conditions.

Strain-Release Processes and Their Catalytic Activation

The high degree of strain in the spiro[3.3]heptane core is a driving force for various chemical transformations.

Strain-Relocating Rearrangements: A novel synthetic route to spiro[3.3]heptan-1-ones involves a 'strain-relocating' semipinacol rearrangement. Current time information in Bangalore, IN.nih.govnih.govresearchgate.net In this process, the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653) equivalent generates a 1-bicyclobutylcyclopropanol intermediate. In the presence of acid, this intermediate undergoes a rearrangement to afford a substituted spiro[3.3]heptan-1-one. Current time information in Bangalore, IN.nih.govnih.govresearchgate.net This reaction proceeds through the protonation of the bicyclobutyl moiety, leading to a cyclopropylcarbinyl cation that rearranges. Current time information in Bangalore, IN.nih.govnih.govresearchgate.net

Catalytic Activation: The development of catalytic methods to activate the strained C-C bonds of spiro[3.3]heptane derivatives is an active area of research. For instance, photoredox catalysis can be employed to initiate radical/polar crossover reactions, leading to the formation of aza- and oxa-bicyclo[3.1.1]heptanes from bicyclo[1.1.0]butanes, which are related strained systems. chemrxiv.org Such strategies could potentially be adapted to functionalize the spiro[3.3]heptane core.

Ring Expansion and Contraction Reactions of the Spiro[3.3]heptane System

The strained four-membered rings of the spiro[3.3]heptane scaffold can undergo both ring expansion and ring contraction reactions, often in competition with each other.

Ring Expansion: The generation of a carbene adjacent to one of the cyclobutane (B1203170) rings, such as in spiro[3.3]hept-1-ylidene, can lead to a studentdoctor.netCurrent time information in Bangalore, IN.-sigmatropic rearrangement resulting in ring expansion to afford bicyclo[3.2.0]hept-1(5)-ene. acs.org Ring expansion of four-membered rings is a common process driven by the release of ring strain, often observed in reactions involving carbocation intermediates. chemistrysteps.comchemistrysteps.com For example, the Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative can lead to the formation of a spiro[3.3]heptane core through the expansion of a cyclopropyl (B3062369) ring. nih.gov

Ring Contraction: In the same spiro[3.3]hept-1-ylidene system, a competing studentdoctor.netCurrent time information in Bangalore, IN.-sigmatropic rearrangement can lead to ring contraction, yielding cyclopropylidenecyclobutane (B169175). acs.org Computational studies have shown that for spiro[3.3]hept-1-ylidene, ring contraction is favored over ring expansion. acs.org Ring contraction has also been observed in other spirocyclic systems, such as the conversion of thiolanes to thietanes. beilstein-journals.org

The following table summarizes the key reactive sites and potential transformations of this compound and its core structure.

Reactive SiteReaction TypeReagents/ConditionsExpected Product(s)
Bromoethyl Group S(_N)2Strong, non-bulky nucleophilesSubstituted spiro[3.3]heptane derivatives
E2 (Hofmann)Strong, bulky bases (e.g., t-BuOK)2-Vinylspiro[3.3]heptane
Grignard FormationMg, ether2-(Spiro[3.3]heptan-2-yl)ethylmagnesium bromide
Spiro[3.3]heptane Core Strain-Release RearrangementAcid catalysis on specific precursorsSubstituted spiro[3.3]heptanones
Ring ExpansionCarbene generationBicyclo[3.2.0]heptene derivatives
Ring ContractionCarbene generationCyclopropylidenecyclobutane derivatives

Mechanistic Pathways of Key Transformations Involving this compound

The reactions of spiro[3.3]heptane derivatives are characterized by the involvement of highly reactive intermediates and intricate rearrangement pathways. Mechanistic studies, combining experimental evidence with computational analysis, have been crucial in elucidating the steps involved in these transformations.

Studies on Concerted vs. Stepwise Mechanisms in Spiro[3.3]heptane Derivatives

The distinction between concerted (single-step) and stepwise (multi-step) mechanisms is fundamental to understanding the reactivity of spiro[3.3]heptane systems. Evidence largely points towards stepwise pathways involving discrete intermediates for many key transformations.

For instance, the formation of spiro[3.3]heptan-1-ones through a 'strain-relocating' semipinacol rearrangement proceeds via a stepwise mechanism. nih.gov The reaction is initiated by the nucleophilic addition of a metallated bicyclobutane to a cyclopropanone equivalent, forming a 1-bicyclobutylcyclopropanol intermediate. This intermediate then undergoes a Current time information in Le Flore County, US.researchgate.net-rearrangement in the presence of acid, which likely proceeds through a distinct cyclopropylcarbinyl cation, confirming a stepwise process. nih.gov

Similarly, rearrangements involving carbene intermediates, such as spiro[3.3]hept-1-ylidene, are definitively stepwise. acs.orgresearchgate.net This carbene, generated from the corresponding p-tosylhydrazone sodium salt, does not transform into products in a single concerted motion. Instead, it undergoes competing 1,2-carbon atom shifts through distinct transition states to yield different products. One pathway involves ring contraction and the other involves ring expansion, each representing a separate, discrete step. acs.orgresearchgate.net

While many rearrangements are stepwise, other reactions for forming the scaffold, such as thermal [2+2] cycloadditions between ketenes and alkenes, can be described by concerted mechanisms, such as the [π2s + π2a] orbital interaction model. diva-portal.org However, for transformations of the pre-formed scaffold, particularly those involving the release or relocation of ring strain, stepwise pathways featuring reactive intermediates are more common.

Role of Transition States and Reactive Intermediates

The reactivity of the spiro[3.3]heptane scaffold is dominated by the formation of various reactive intermediates, including radicals, carbenes, and carbocations. The stability and subsequent reaction pathways of these intermediates are governed by the structure of their transition states.

Reactive Intermediates: Electron spin resonance (e.s.r.) spectroscopy has been instrumental in identifying radical intermediates. Spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals have been generated and observed from precursors like spiro[3.3]heptane and 3-bromospiro[3.3]heptane. rsc.org The generation of spiro[3.3]heptylmethyl radicals from the corresponding bromo compound, a close analog of the title compound, has also been monitored, revealing its subsequent rearrangement. rsc.org

Carbene intermediates are also prominent in the chemistry of this scaffold. Spiro[3.3]hept-1-ylidene, formed via high-vacuum flash pyrolysis (HVFP) from its p-tosylhydrazone sodium salt, is a well-studied example. acs.orgresearchgate.net This strained carbene is a key intermediate that leads to multiple hydrocarbon products through rearrangement. acs.org

Carbocationic intermediates, though often transient, play a crucial role in rearrangements. The proposed mechanism for the synthesis of spiro[3.3]heptan-1-ones involves the formation of a cyclopropylcarbinyl cation, which rapidly rearranges to the final product. nih.gov

Table 1: Key Reactive Intermediates in Spiro[3.3]heptane Chemistry
IntermediatePrecursor ExampleMethod of Generation/ObservationSubsequent Reaction
Spiro[3.3]heptan-2-yl radicalSpiro[3.3]heptaneHydrogen abstractionRearrangement to cyclobutenylpropyl radical rsc.org
Spiro[3.3]heptan-3-yl radical3-Bromospiro[3.3]heptaneBromine abstraction rsc.org-
Spiro[3.3]heptylmethyl radicalBromomethylspiro[3.3]heptanee.s.r. spectroscopyRearrangement to 1-allylcyclobutylmethyl radical rsc.org
Spiro[3.3]hept-1-ylidene (carbene)Spiro[3.3]heptan-1-one p-tosylhydrazone sodium saltHigh-Vacuum Flash Pyrolysis (HVFP)Ring contraction and ring expansion acs.orgresearchgate.net
Cyclopropylcarbinyl cation1-BicyclobutylcyclopropanolAcid-catalyzed rearrangementSemipinacol rearrangement to spiro[3.3]heptan-1-one nih.gov

Transition States: Computational chemistry has provided significant insight into the transition states of these reactions. For the rearrangement of spiro[3.3]hept-1-ylidene, calculations revealed that the carbene can exist in four distinct conformations. acs.org The selection of the reaction pathway (ring contraction vs. expansion) is dependent on which transition state is accessible from a given conformer, with the puckered nature of the cyclobutylidene ring playing a key role. acs.orgresearchgate.net These computational models are essential for explaining the observed product selectivities.

Influence of Spiro[3.3]heptane Ring Strain on Reaction Dynamics and Selectivity

The spiro[3.3]heptane skeleton is characterized by significant ring strain energy (RSE), estimated to be approximately 200 kJ mol⁻¹ (~47.8 kcal mol⁻¹). mdpi.com This high degree of strain is a dominant factor influencing both the speed (dynamics) and outcome (selectivity) of its reactions, often serving as a powerful driving force for transformations that lead to less strained products.

The rearrangement of the spiro[3.3]heptan-2-yl radical to the cyclobutenylpropyl radical at temperatures above 290 K is a clear example of a strain-release-driven process. rsc.org Similarly, the activation energy for the β-scission of spiro[3.3]heptylmethyl radicals into 1-allylcyclobutylmethyl radicals is influenced by the ring strain, providing a method to estimate the strain energy of the parent hydrocarbon. rsc.org

The influence of strain on selectivity is powerfully demonstrated in the competing rearrangements of the spiro[3.3]hept-1-ylidene carbene. This intermediate undergoes two primary Current time information in Le Flore County, US.researchgate.net-sigmatropic rearrangements: ring-contraction to yield cyclopropylidenecyclobutane and ring-expansion to afford bicyclo[3.2.0]hept-1(5)-ene. acs.orgresearchgate.net Accounting for secondary rearrangements of these initial products, studies show that the ring-contraction pathway is favored over ring-expansion by a factor of 6.7:1. acs.org This selectivity is a direct consequence of the different activation energies required for the two competing pathways, which are in turn governed by the strain within the respective transition states. acs.orgresearchgate.net

Table 2: Products from the Rearrangement of Spiro[3.3]hept-1-ylidene
Reaction PathwayPrimary ProductSecondary Product (from rearrangement of primary)Relative Yield Ratio (Contraction:Expansion)
Ring-ContractionCyclopropylidenecyclobutane1-Methylenespiro[2.3]hexane6.7 : 1 acs.org
Ring-ExpansionBicyclo[3.2.0]hept-1(5)-ene1,2-Dimethylenecyclopentane

Utility of 2 2 Bromoethyl Spiro 3.3 Heptane As a Building Block in Complex Molecular Architectures

Development of Functionalized Spiro[3.3]heptane Derivatives

The presence of a reactive bromoethyl moiety on the rigid spiro[3.3]heptane framework of 2-(2-Bromoethyl)spiro[3.3]heptane provides a chemical handle for a wide array of synthetic transformations. This allows for the systematic introduction of diverse functional groups and the development of novel derivatives with tailored properties.

Diversification Strategies via Transformations of the Bromoethyl Moiety

The bromoethyl group of this compound is amenable to various nucleophilic substitution and elimination reactions, providing a gateway to a multitude of functionalized analogs. These transformations are foundational for creating libraries of compounds for screening in drug discovery and materials science applications.

Key diversification strategies include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles to introduce different functionalities. For instance, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidoethyl derivative, which can be further reduced to an aminoethyl group. Similarly, treatment with cyanide sources can introduce a nitrile group, a precursor to carboxylic acids and amides.

Ether and Thioether Formation: Reaction with alkoxides or thiolates allows for the synthesis of ether and thioether derivatives, respectively. These modifications can modulate the lipophilicity and hydrogen bonding capacity of the molecule.

Carbon-Carbon Bond Formation: The bromoethyl group can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to append aryl, heteroaryl, or alkynyl groups. This strategy is particularly useful for extending the molecular framework and exploring new chemical space.

The following table summarizes some of the potential transformations of the bromoethyl moiety and the resulting functional groups.

Reagent/Reaction TypeFunctional Group IntroducedPotential Application
Sodium Azide (NaN₃) followed by reductionAminoethyl (-CH₂CH₂NH₂)Introduction of a basic center, peptide coupling
Sodium Cyanide (NaCN)Cyanoethyl (-CH₂CH₂CN)Precursor to carboxylic acids, amides, and amines
Sodium Alkoxide (NaOR)Alkoxyethyl (-CH₂CH₂OR)Modulation of solubility and lipophilicity
Sodium Thiolate (NaSR)Thioethylethyl (-CH₂CH₂SR)Introduction of a sulfur-containing moiety
Organoboron reagents (Suzuki Coupling)Aryl/HeteroarylethylExploration of new chemical space, core extension
Terminal Alkynes (Sonogashira Coupling)AlkynylethylRigid linkers, click chemistry applications

Incorporation of Diverse Functional Groups onto the Spiro[3.3]heptane Scaffold

Beyond the direct transformation of the bromoethyl group, the spiro[3.3]heptane core itself can be functionalized, often in a multi-step sequence starting from a precursor like this compound. For example, oxidation of the spirocyclic ring can introduce ketone or alcohol functionalities, providing additional points for diversification.

The synthesis of various mono- and bi-functional spiro[3.3]heptanes for direct use in medicinal chemistry has been reported. chemrxiv.org For instance, the Wolff-Kishner reduction of a ketone precursor can yield a bromide, which upon treatment with n-butyllithium and subsequent reaction with an electrophile like carbon dioxide or a borate (B1201080) ester, can lead to carboxylic acids or boronic acids. chemrxiv.org These functional groups are invaluable for forming amides, esters, and for participating in a variety of cross-coupling reactions.

The ability to introduce a wide range of functional groups, including but not limited to those listed below, highlights the versatility of the spiro[3.3]heptane scaffold.

Carboxylic acids

Amines

Alcohols

Boronic acids and esters

Halogens (other than the initial bromine)

Nitriles

Amides

Application in Scaffold Diversification and Rigid Conformation Design

The unique three-dimensional structure of the spiro[3.3]heptane core makes it an attractive scaffold for designing molecules with specific spatial arrangements of functional groups. This is particularly important in drug discovery, where the precise orientation of pharmacophoric elements can dictate biological activity and selectivity.

Exploration of Underexplored Chemical Space with Spiro[3.3]heptane Scaffolds

The spiro[3.3]heptane framework provides a rigid and well-defined three-dimensional structure that is distinct from more common cyclic and aromatic systems. diva-portal.org By using this compound and its derivatives, chemists can access novel regions of chemical space, leading to the discovery of compounds with unique biological activities and improved physicochemical properties. researchgate.netresearchgate.net

The incorporation of the spiro[3.3]heptane motif has been shown to be a successful strategy for "escaping from flatland," a concept in medicinal chemistry that advocates for the development of more three-dimensional molecules to improve clinical success rates. univ.kiev.uachemrxiv.org Spirocyclic systems, in general, are considered privileged building blocks in drug discovery due to their conformational restriction and potential for improved metabolic stability. researchgate.net

Role in Modulating Molecular Rigidity and Predictable Vectorization

The rigidity of the spiro[3.3]heptane scaffold is a key feature that allows for precise control over the spatial orientation of substituents. acs.org Unlike flexible aliphatic chains or even some monocyclic systems, the spiro[3.3]heptane core "locks" substituents into well-defined positions. This predictable "vectorization" of functional groups is highly advantageous in rational drug design, as it allows for the optimization of interactions with biological targets. researchgate.netresearchid.cocore.ac.ukscilit.comresearchgate.netresearchgate.net

The conformational restriction of the spiro[3.3]heptane scaffold can lead to several benefits:

Enhanced Binding Affinity: By pre-organizing the molecule in a conformation that is complementary to the binding site of a target protein, the entropic penalty of binding is reduced, potentially leading to higher affinity.

Improved Selectivity: The rigid framework can help to avoid unwanted interactions with off-target proteins, leading to improved selectivity and a better safety profile.

Predictable Structure-Activity Relationships (SAR): The well-defined geometry of spiro[3.3]heptane derivatives simplifies the interpretation of SAR data, as changes in biological activity can be more directly attributed to the modification of specific functional groups.

Strategic Use in Constructing Polycyclic and Fused Ring Systems through Inter- and Intramolecular Reactions

The reactive bromoethyl group of this compound can be strategically employed in cyclization reactions to construct more complex polycyclic and fused ring systems. This is achieved through either intramolecular reactions, where the bromoethyl group reacts with another functional group on the same molecule, or intermolecular reactions, where it reacts with a separate molecule to form a new ring.

An example of an intramolecular reaction would be the cyclization of a derivative of this compound that also contains a nucleophilic group, such as an amine or a carboxylate. This can lead to the formation of a new ring fused to the spiro[3.3]heptane core.

Intermolecularly, this compound can act as a dielectrophile in reactions with dinucleophiles to construct larger ring systems. For example, reaction with a diamine could lead to the formation of a macrocycle containing the spiro[3.3]heptane unit.

The construction of fused ring systems is also possible. For instance, a spirocyclic oxetane-fused benzimidazole (B57391) has been synthesized, demonstrating the potential to fuse the spirocyclic motif onto heterocyclic systems. mdpi.comnih.gov While this example does not directly start from this compound, it illustrates the principle of incorporating spirocycles into more complex, fused architectures. The development of synthetic routes involving [2+2] cycloadditions has also been explored to create 2,6-disubstituted spiro[3.3]heptanes. diva-portal.org

Theoretical and Computational Investigations of 2 2 Bromoethyl Spiro 3.3 Heptane Architectures

Conformational Analysis of 2-(2-Bromoethyl)spiro[3.3]heptane

Strain Energy Calculations and Ring Flexibility of the Spiro[3.3]heptane System

The spiro[3.3]heptane framework consists of two cyclobutane (B1203170) rings fused at a central quaternary carbon. Cyclobutane itself is not planar, adopting a "puckered" or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. nih.govuu.nl This puckering, however, slightly decreases the internal bond angles, contributing to angle strain. researchgate.net In spiro[3.3]heptane, both cyclobutane rings are puckered. labster.com The degree of puckering, defined by the dihedral angles of the rings, has been observed in derivatives to be in the range of 12.9° to 21.2°. labster.com

The inherent strain in the spiro[3.3]heptane system, a combination of angle and torsional strain, is a key characteristic. Computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to quantify this strain energy. The strain energy of the parent spiro[3.3]heptane is calculated to be approximately double that of a single cyclobutane ring.

CompoundCalculated Strain Energy (kcal/mol)Method
Cyclobutane26.8-
Spiro[3.3]heptane51.0-
Spiro[3.3]heptane53.6 (twice cyclobutane)-

This table presents representative strain energy values for cyclobutane and spiro[3.3]heptane. Actual values can vary slightly based on the computational method used.

This significant strain energy does not imply instability under normal conditions but indicates a stored potential energy that can influence the molecule's reactivity, particularly in ring-opening reactions. nih.gov The flexibility of the spiro[3.3]heptane system is limited compared to open-chain or larger ring systems. The two rings can undergo puckering vibrations, and the entire system can exhibit a "bow" shape, but the spiro fusion point severely restricts large-scale conformational changes. labster.comyoutube.com

Preferred Conformations and Rotational Barriers of the Bromoethyl Moiety

The bromoethyl substituent attached to one of the cyclobutane rings introduces additional conformational complexity. The rotation around the C-C single bonds of the ethyl group and the bond connecting it to the spiro[3.3]heptane ring determines the spatial orientation of the bromine atom.

The conformation of the bromoethyl chain itself is expected to be dominated by gauche and anti-staggered rotamers.

Anti-conformation: The bromine atom is positioned 180° away from the spiro[3.3]heptane ring along the C-C bond of the ethyl group. This is generally the most stable conformation for haloalkanes, minimizing steric hindrance.

Gauche-conformation: The bromine atom is positioned at a 60° dihedral angle relative to the spiro[3.3]heptane ring. This conformation is typically higher in energy than the anti-conformer.

The rotational barrier between these conformers is influenced by both steric repulsion and electronic effects, such as hyperconjugation. mdpi.com For a simple molecule like 1-bromopropane, the rotational barrier is on the order of a few kcal/mol. Given the bulk of the spiro[3.3]heptane group, the rotational barrier in this compound is expected to be of a similar magnitude, sufficient to allow for rapid interconversion between conformers at room temperature, but potentially allowing for the predominance of the sterically favored anti-conformer.

Electronic Structure and Reactivity Predictions

Computational quantum chemistry provides powerful tools for understanding the electronic distribution within a molecule and predicting its chemical reactivity.

Frontier Molecular Orbital Theory Applied to Bromoethyl-Spiro[3.3]heptanes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgfiveable.me

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the "electron-donating" orbital. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the bromine atom and potentially from the strained C-C sigma bonds of the cyclobutane rings.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the "electron-accepting" orbital. For this molecule, the LUMO is anticipated to be the antibonding σ* orbital of the C-Br bond. This orbital is localized on the carbon atom attached to the bromine and the bromine atom itself.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the electron-withdrawing bromine atom and the strained ring system likely influences these energy levels compared to simple alkanes. FMO theory predicts that the primary electrophilic site will be the carbon atom of the C-Br bond, as this is where the LUMO is most accessible for attack by a nucleophile's HOMO. taylorandfrancis.comlibretexts.org

Prediction of Reactive Sites and Regio/Stereoselectivity in Transformations

Based on the electronic structure and general principles of organic reactivity, the following predictions can be made for this compound:

Primary Reactive Site: The most probable site for chemical transformation is the carbon atom bonded to the bromine. This C-Br bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions. labster.com The bromine atom is a good leaving group, facilitating such reactions.

Regioselectivity: In nucleophilic substitution reactions, the attack will be highly regioselective for the carbon bearing the bromine.

Stereoselectivity: In an SN2 reaction, the nucleophile will attack from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry at the reaction center. The rigid, puckered spiro[3.3]heptane backbone will sterically influence the approach of the nucleophile, potentially leading to diastereoselectivity if other stereocenters are present.

Ring Reactivity: While less common under standard conditions, the high ring strain of the cyclobutane rings makes them susceptible to ring-opening reactions under specific conditions, such as with certain transition metal catalysts or in radical reactions. researchgate.net

Simulation of Reaction Pathways and Transition States for Spiro[3.3]heptane Derivatization

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into reaction mechanisms, activation energies, and the structures of transient species like transition states. acs.orguomustansiriyah.edu.iq For the derivatization of this compound, such simulations are invaluable.

A common reaction to simulate would be an SN2 reaction with a nucleophile (e.g., hydroxide, cyanide). Using methods like DFT, the potential energy surface of the reaction can be mapped out. acs.org This would involve:

Locating Reactants and Products: The geometries and energies of the starting material (this compound and the nucleophile) and the final product are optimized.

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for this saddle point on the potential energy surface. For an SN2 reaction, the TS would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (bromide) partially bonded.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (ΔE‡), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface.

Activation strain analysis could further decompose the activation barrier into two components: the strain energy required to distort the reactants into the transition state geometry and the interaction energy between the deformed reactants. acs.org For this compound, such an analysis would reveal how the rigidity of the spirocyclic core contributes to the strain component of the activation barrier for reactions at the bromoethyl side chain. These simulations provide a powerful, atomistic-level understanding of reactivity that complements experimental studies. researchgate.net

Advanced Computational Methods for Characterizing Strained Organic Systems

The unique architecture of this compound, characterized by its central quaternary spiro-carbon linking two cyclobutane rings, results in significant ring strain. This inherent strain profoundly influences the molecule's geometry, conformational preferences, stability, and reactivity. Accurately characterizing such strained organic systems presents a considerable challenge for experimental methods alone. Consequently, advanced computational chemistry techniques have become indispensable tools for providing detailed insights into the structural and energetic landscapes of these molecules. numberanalytics.commdpi.com

Modern computational methods offer a powerful lens through which to examine the nuanced properties of strained spirocycles. These techniques range from high-level ab initio and density functional theory (DFT) calculations to sophisticated molecular mechanics models, each providing a different layer of understanding. For a molecule like this compound, these methods are crucial for elucidating geometric parameters, vibrational frequencies, strain energies, and the conformational dynamics of the bromoethyl side chain.

Strain Energy Calculations

A primary focus of computational studies on spiro[3.3]heptane and its derivatives is the quantification of ring strain energy (RSE). One common approach involves the use of isodesmic or homodesmotic reactions. mdpi.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to isolate and calculate the strain energy of the molecule of interest. The reaction energy, computed using electronic structure theory, is then directly associated with the strain. mdpi.com

Another direct computational technique utilizes group equivalents or increments. mdpi.com This method involves developing parameters for strain-free electronic energy based on molecular fragments. The total strain-free energy is then compared to the result of an electronic structure calculation for the actual molecule, with the difference representing the strain energy. High-level composite methods such as Gaussian-4 (G4) theory, CBS-QB3, or W1BD are often employed for these calculations to achieve high accuracy, often within 1-1.5 kcal/mol of experimental values. mdpi.comresearchgate.net For instance, studies on the parent spiro[3.3]heptane have estimated its strain energy, and from this, the contribution of the bromoethyl substituent can be dissected.

Table 1: Calculated Strain Energies for Spiro[3.3]heptane and Related Structures
CompoundComputational MethodCalculated Strain Energy (kcal/mol)
CyclobutaneG4(MP2)~26.5
Spiro[3.3]heptaneHF/6-31G(d)~63.8
Spiro[3.3]heptanePerkin Transactions 2 EstimationNot > 56 (ca. 2x cyclobutane + 3) rsc.org

Conformational and Structural Analysis

The conformational flexibility of the 2-(2-bromoethyl) substituent adds another layer of complexity to the molecule's structural analysis. Advanced computational methods are essential for mapping the potential energy surface and identifying stable conformers. Density Functional Theory (DFT), often with dispersion-corrected functionals like B3LYP-D3 or ωB97X-D, is widely used for geometry optimization and frequency calculations. numberanalytics.comfrontiersin.org These calculations provide key structural parameters such as bond lengths, bond angles, and dihedral angles for each stable conformer.

For complex spin systems, as found in the spiro[3.3]heptane core, the analysis of NMR spectra can be challenging. Computational methods can simulate NMR parameters, such as chemical shifts and J-coupling constants, which are invaluable for interpreting experimental data and confirming conformational assignments. semanticscholar.org Two-dimensional NMR techniques like HSQC and ROESY, when combined with computational models, provide definitive assignments of non-equivalent protons in the rigid rings. acs.org

Table 2: Representative Calculated Geometric Parameters for the Spiro[3.3]heptane Core
ParameterTypical Calculated Value (DFT B3LYP/6-311++G**) acs.org
C-C bond length (ring)1.54 - 1.56 Å
C-C-C bond angle (ring)~88-90°
C-C-C-C dihedral angle (puckering)~25-30°
Inter-ring angle (C-spiro-C)~113°

Chiroptical Properties and Stereochemistry

Since 2-substituted spiro[3.3]heptanes are chiral, computational methods are also employed to predict chiroptical properties, which are crucial for determining the absolute configuration of enantiomers. acs.org Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic circular dichroism (ECD) spectra. frontiersin.org By comparing the computationally predicted spectrum with the experimental one, the absolute stereochemistry can be assigned with a high degree of confidence. frontiersin.org Similarly, vibrational circular dichroism (VCD) spectra can be computed to provide complementary information.

Future Perspectives in 2 2 Bromoethyl Spiro 3.3 Heptane Research

Emerging Synthetic Methodologies and Technologies for Spiro[3.3]heptane Systems

While classical methods such as double substitution reactions and [2+2] cycloadditions have been foundational in constructing the spiro[3.3]heptane core, the future lies in developing more efficient, scalable, and versatile synthetic strategies. diva-portal.org Recent advancements have focused on novel catalytic systems and reaction pathways that offer improved yields and access to a wider range of derivatives.

Emerging synthetic approaches include:

Photocatalysis: Visible light-mediated intermolecular [2+2] cycloadditions are gaining traction for the synthesis of complex spirocyclic cores under mild conditions. researchgate.net This method allows for the construction of polysubstituted spiro[3.3]heptane motifs, which are of significant interest in medicinal chemistry. researchgate.net

Strain-Relocating Rearrangements: A novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes a "strain-relocating" semipinacol rearrangement to directly form the highly strained spiro[3.3]heptan-1-one motif, providing access to previously challenging substitution patterns. nih.gov

Advanced Cycloadditions: The development of thermal [2+2] cycloadditions between endocyclic alkenes and specialized reagents like Graf's isocyanate (ClO₂S–NCO) has enabled the synthesis of functionalized spirocyclic β-lactams, which can be further transformed into various aza-spiro[3.3]heptanes. researchgate.net

Scalable Processes: Significant effort has been directed towards making spiro[3.3]heptane synthesis amenable to industrial production. rsc.org Protecting group-free routes, such as the direct alkylation of anilines with 3,3-bis(bromomethyl)oxetane, have been developed to produce key intermediates on a 100-gram scale with high purity, drastically reducing production costs. acs.org

MethodologyDescriptionKey FeaturesReference(s)
Photocatalytic [2+2] Cycloaddition Uses a photosensitizer (e.g., Ir(III) complex) and visible light to promote the cycloaddition of olefins with various heterocycles.Mild reaction conditions; access to complex, polysubstituted spirocycles. researchgate.net
Strain-Relocating Rearrangement A semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate forms the spiro[3.3]heptan-1-one core.Access to highly strained and uniquely substituted spiro[3.3]heptanones; regio- and stereospecific. nih.gov
Thermal [2+2] Cycloaddition Reaction between endocyclic alkenes and isocyanates (e.g., Graf's isocyanate) to form spirocyclic β-lactams.Provides a versatile entry point to various aza-spiro[3.3]heptane derivatives. researchgate.net
Protecting Group-Free Alkylation Direct, hydroxide-facilitated alkylation of amines with bis-electrophiles like 3,3-bis(bromomethyl)oxetane.Low-cost, efficient, and highly scalable for industrial production. acs.org

Exploration of Novel Transformations and Unexpected Reactivity Patterns

Future investigations will likely move beyond the predictable nucleophilic substitution reactions of the bromoethyl group to explore the inherent reactivity of the strained spiro[3.3]heptane core itself. The unique geometry and strain energy of the dual cyclobutane (B1203170) rings can lead to novel chemical transformations and unexpected reaction outcomes.

One area of interest is the reactivity of related spirocyclic systems under specific conditions. For instance, studies on 4-silaspiro[3.3]heptane revealed an unexpectedly low reactivity compared to other silacyclobutanes, a phenomenon attributed to steric factors of the rigid spirocyclic framework. rsc.org Understanding these subtle electronic and steric effects is crucial for predicting and harnessing the reactivity of carbocyclic spiro[3.3]heptanes.

The development of reactions that leverage ring strain, such as the semipinacol rearrangement to form spiro[3.3]heptan-1-ones, exemplifies the potential for discovering novel transformations. nih.gov Future work could focus on catalytic ring-opening reactions, transannular cyclizations, or rearrangements initiated by the interaction of the bromoethyl side chain with the spirocyclic core under specific conditions. Exploring these pathways could unlock new synthetic routes to complex polycyclic systems that are otherwise difficult to access.

Interdisciplinary Research Opportunities involving 2-(2-Bromoethyl)spiro[3.3]heptane as a Versatile Synthetic Intermediate

The true potential of this compound lies in its application as a versatile building block in interdisciplinary research. Its ability to introduce a rigid, three-dimensional, and non-aromatic scaffold is highly sought after in several fields.

Medicinal Chemistry: This is the most prominent area of application. The spiro[3.3]heptane motif is a proven bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.org By replacing aromatic rings in known drugs with this saturated core, researchers can create novel, patent-free analogues with potentially improved physicochemical properties, such as metabolic stability and solubility. rsc.orgchemrxiv.orgresearchgate.net For example, spiro[3.3]heptane has been successfully incorporated into analogues of the anticancer drugs Vorinostat and Sonidegib. chemrxiv.orgresearchgate.net The 2-(2-bromoethyl) derivative is an ideal intermediate for attaching this valuable scaffold to a wide range of pharmacologically active molecules.

Materials Science: The rigid, well-defined structure of the spiro[3.3]heptane skeleton makes it an intriguing component for advanced materials. Its incorporation into liquid crystal mixtures has been explored, where the rod-shaped molecules can influence the nematic properties of the material. google.com The difluorinated derivative, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid, highlights the synergy between structural innovation and functional versatility, with potential applications in smart materials. chem960.com

Agrochemicals: The principles of bioisosteric replacement and property modulation are as relevant in agrochemical research as they are in medicinal chemistry. Using this compound to create new derivatives of herbicides, pesticides, or fungicides could lead to compounds with improved efficacy, environmental stability, or target specificity.

Research AreaApplication of this compoundPotential OutcomeReference(s)
Medicinal Chemistry Intermediate to introduce a spiro[3.3]heptane core as a phenyl ring bioisostere.Novel drug candidates with improved metabolic stability, solubility, and patentability. rsc.orgchemrxiv.orgresearchgate.netresearchgate.net
Materials Science Building block for novel polymers or liquid crystals.Materials with unique thermal, optical, or electronic properties. google.comchem960.com
Agrochemicals Intermediate for synthesizing new crop protection agents.More effective and environmentally stable herbicides, pesticides, or fungicides. chem960.com

Automation and High-Throughput Synthesis Approaches for Spiro[3.3]heptane Libraries

To fully explore the potential of the spiro[3.3]heptane scaffold in areas like drug discovery, it is essential to synthesize and screen large numbers of derivatives. Automation and high-throughput synthesis are critical for this endeavor. The development of synthetic routes that are amenable to library synthesis is a key focus. thieme-connect.de

Recent breakthroughs in this area include:

Automated Continuous Flow Synthesis: This technology enables the rapid, sequential synthesis of compound libraries. An automated flow protocol has been successfully developed for producing spirocyclic tetrahydronaphthyridines from primary amine feedstocks, demonstrating the power of this approach for generating diverse scaffolds in a highly modular fashion. nih.gov

High-Throughput Reaction Screening: Microdroplet-based synthesis systems allow for thousands of reactions to be run on a picomole scale. rsc.org This technology uses desorption electrospray ionization (DESI) to mix reactants and can be integrated with mass spectrometry for rapid analysis, bridging the gap between synthesis and screening. rsc.org

DNA-Encoded Libraries (DELs): A cutting-edge approach involves performing reactions on DNA-tagged substrates. A visible light-mediated [2+2] cycloaddition has been developed for the on-DNA synthesis of spirocyclic cores, allowing for the creation and screening of massive libraries containing novel, sp³-rich molecules. researchgate.net

These technologies will enable researchers to efficiently explore the chemical space around the spiro[3.3]heptane core. By reacting this compound with diverse libraries of nucleophiles using automated platforms, vast collections of novel compounds can be generated and tested for biological activity, accelerating the discovery of new drugs and other functional molecules.

Q & A

Basic: What are the established synthetic routes for 2-(2-Bromoethyl)spiro[3.3]heptane, and what intermediates are critical?

Methodological Answer:
The synthesis of this compound typically involves constructing the spiro[3.3]heptane core followed by bromoethyl functionalization. A common strategy includes:

  • Cyclization : Use of 1,1-bis(bromomethyl)cyclobutane derivatives to form the spirocyclic backbone via [2+2] cycloaddition or radical-mediated ring closure .
  • Bromination : Post-cyclization bromination using N-bromosuccinimide (NBS) under UV light or radical initiators to introduce the bromoethyl group .
    Key intermediates include 3,3-bis(bromomethyl)cyclobutane (for spiro core assembly) and spiro[3.3]heptane-2-carboxylic acid (for subsequent derivatization). Yield optimization often requires temperature control (0–25°C) and inert atmospheres to prevent side reactions .

Basic: How is the structural conformation of this compound characterized experimentally?

Methodological Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify spirocyclic symmetry and bromoethyl substituents. The spiro core shows distinct signals for equivalent methylene protons (δ 1.5–2.5 ppm), while the bromoethyl group appears as a triplet (δ 3.4–3.6 ppm) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles. For example, the spiro[3.3]heptane core exhibits puckered cyclobutane rings with C–C–C angles of ~88°, confirmed by single-crystal studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C9_9H15_{15}Br, MW 227.12) and isotopic patterns for bromine .

Basic: What is the reactivity profile of the bromoethyl group in this compound under nucleophilic conditions?

Methodological Answer:
The bromoethyl group undergoes SN_N2 reactions with nucleophiles (e.g., amines, thiols):

  • Ammonolysis : React with primary amines (e.g., methylamine) in DMF at 60°C to yield 2-(2-aminoethyl)spiro derivatives. Steric hindrance from the spiro core slows reaction rates, requiring extended reaction times (12–24 hrs) .
  • Thiol Substitution : Treat with sodium hydrosulfide (NaSH) in ethanol to form thioether analogs. Excess NaSH (2–3 eq.) ensures complete conversion .
    Competing elimination (to form alkenes) can occur under strong base conditions (e.g., KOtBu), necessitating pH control (pH 7–9) .

Advanced: How can the spiro[3.3]heptane core act as a bioisostere in drug design, and what pharmacokinetic advantages does it offer?

Methodological Answer:
The spiro[3.3]heptane core mimics para-substituted benzene rings while improving metabolic stability:

  • Conformational Rigidity : Reduces entropic penalties in target binding compared to flexible linear chains. For example, it enhances affinity for G-protein-coupled receptors (GPCRs) by pre-organizing pharmacophores .
  • Lipophilicity Modulation : The spiro core lowers logP by ~1 unit compared to benzene, improving solubility. This is critical for CNS-targeted drugs requiring blood-brain barrier penetration .
  • Case Study : Replacement of a benzene ring in sonidegib (antitumor agent) with a spiro[3.3]heptane analog increased plasma half-life by 40% in murine models .

Advanced: How should researchers address contradictions in reported reaction yields for spiro[3.3]heptane derivatives?

Methodological Answer:
Yield discrepancies often arise from:

  • Ring Strain : Spiro[3.3]heptane’s high ring strain (estimated 25–30 kcal/mol) leads to side reactions like ring-opening. Mitigate via low-temperature synthesis (−20°C) and stabilizing solvents (e.g., THF) .
  • Catalyst Sensitivity : Palladium catalysts (e.g., Pd/C) may deactivate due to bromine residues. Pre-treatment with chelating agents (e.g., EDTA) improves catalyst longevity .
  • Analytical Validation : Use 19^{19}F NMR (if fluorinated analogs exist) or HPLC-MS to quantify byproducts. For example, trace olefins from elimination can reduce apparent yields by 10–15% .

Advanced: What strategies optimize the scalability of this compound synthesis for industrial research?

Methodological Answer:
Scalability requires:

  • Flow Chemistry : Continuous flow reactors reduce reaction times (from 24 hrs to 2–4 hrs) and improve heat transfer for exothermic bromination steps .
  • Purification Techniques : Use simulated moving bed (SMB) chromatography to separate spiro derivatives from linear byproducts. Solvent recycling (e.g., heptane/ethyl acetate) reduces costs .
  • Quality Control : Implement in-line FTIR to monitor bromoethyl group incorporation in real time, ensuring >98% purity for pharmaceutical applications .

Advanced: How does the electronic environment of the spiro core influence the bromoethyl group’s reactivity?

Methodological Answer:
The spiro core’s electron-deficient cyclobutane rings polarize the C–Br bond:

  • Electrophilicity : Enhanced electrophilicity at the bromine atom accelerates SN_N2 reactions (e.g., k = 0.15 min1^{-1} in MeCN vs. 0.08 min1^{-1} for non-spiro analogs) .
  • Steric Effects : The spiro core’s bridgehead carbons hinder backside attack, favoring frontside mechanisms in bulky nucleophiles (e.g., tert-butoxide) .
    DFT calculations (B3LYP/6-31G*) show a 5–7 kcal/mol lower activation energy for bromoethyl substitution compared to non-cyclic analogs .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:
Prioritize assays based on target pathways:

  • Kinase Inhibition : Use TR-FRET assays (e.g., LanthaScreen™) for CDK or EGFR kinase inhibition. The spiro core’s rigidity enhances binding to ATP pockets .
  • Cytotoxicity : Screen against NCI-60 cancer cell lines with IC50_{50} determination via MTT assays. Include controls for bromoethyl group toxicity (e.g., compare with non-brominated analogs) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Spiro derivatives typically show t1/2_{1/2} > 120 mins due to reduced CYP450 metabolism .

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